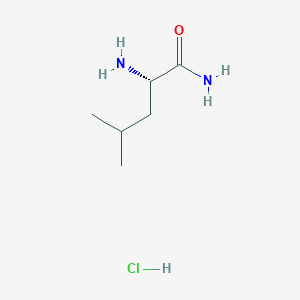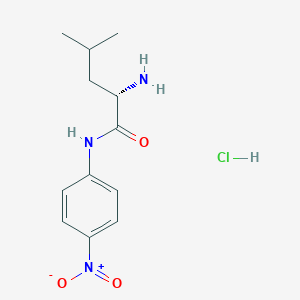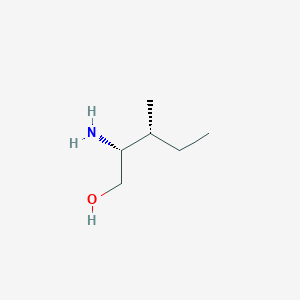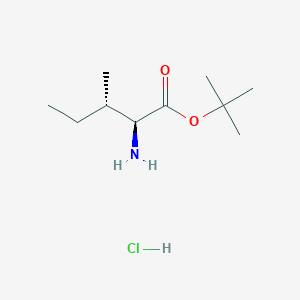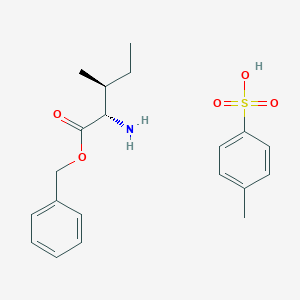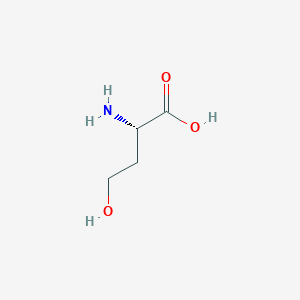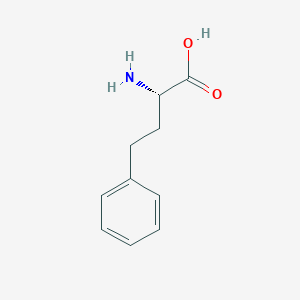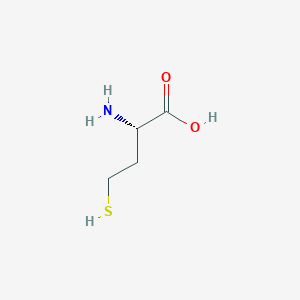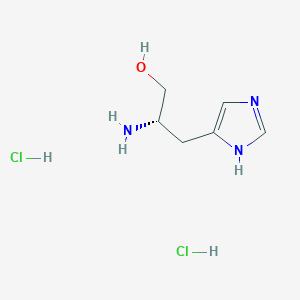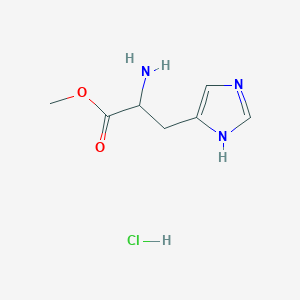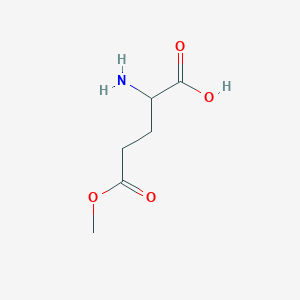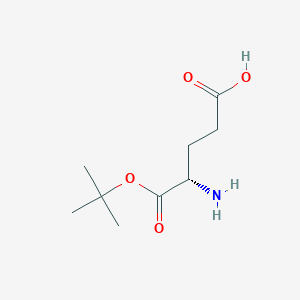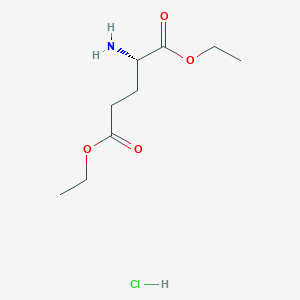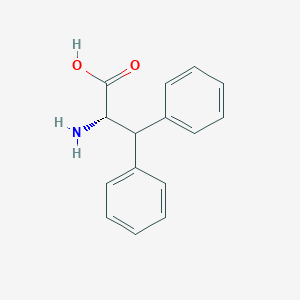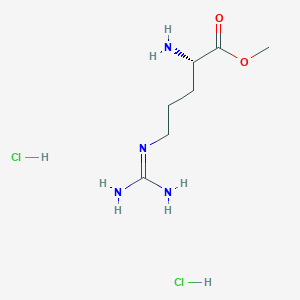
Methyl L-argininate dihydrochloride
説明
“Methyl L-argininate dihydrochloride” is a chemically modified version of the natural amino acid L-arginine . The “L-Arginine” component refers to a specific stereoisomer of the amino acid arginine . It is an inhibitor of nitric oxide synthase in neurons, endothelial cells, and macrophages .
Synthesis Analysis
The “methyl ester” part of the name indicates a modification to the carboxylic acid group (-COOH) of the amino acid. In this case, a methyl group (-CH3) is bonded to the oxygen of the carboxylic acid group via an ester linkage, which can impact the molecule’s reactivity and solubility . The “dihydrochloride” indicates that two chloride ions are present, likely used to neutralize the positive charge on the guanidino group of arginine .Molecular Structure Analysis
The molecular formula of “Methyl L-argininate dihydrochloride” is C7H18Cl2N4O2 . The average mass is 261.149 Da .Physical And Chemical Properties Analysis
“Methyl L-argininate dihydrochloride” is a white to off-white crystalline powder . It has a melting point of approximately 190°C . It is soluble in methanol . The specific rotation is [α]20/D +21±1°, c = 2.5% in methanol .科学的研究の応用
Inhibition of Nitric Oxide Synthase : Methylated forms of arginine, including NG monomethyl-L-arginine (L-NMMA), inhibit nitric oxide synthase (NOS). This inhibition is crucial for understanding the regulation of nitric oxide production, which has implications in cardiovascular health and disease states (Leiper & Vallance, 1999).
Quantification in Biological Fluids : Accurate quantification of L-arginine and its methylated metabolites in biological fluids is essential for research in this field. Chromatographic-mass spectrometric methods are crucial for measuring these substances, providing insights into their roles in cellular signaling and disease processes (Martens-Lobenhoffer & Bode-Böger, 2007).
Protein Methylation Analysis : Protein methylation, including arginine methylation, is a significant posttranslational modification impacting various biological processes like RNA processing and gene transcription. Understanding the methylation sites and patterns is crucial for comprehending the physiological roles of protein arginine methylation (Guo et al., 2013).
Alternate Substrate and Inhibitor of NOS : NG-methyl-L-arginine functions as an alternate substrate and a mechanism-based inhibitor of nitric oxide synthase, offering a deeper understanding of the enzyme's function and regulation (Olken & Marletta, 1993).
Endothelial Nitric Oxide Synthase Pathway : Methylated L-arginine analogues, such as asymmetric dimethylarginine (ADMA), are critical in understanding the derangements of the endothelial nitric oxide synthase pathway and their implications in cardiovascular diseases (Böger & Bode-Böger, 2000).
Potential Cardiovascular Risk Assessment : Research has shown the relevance of serum methylated arginine levels, including ADMA and symmetric dimethylarginine (SDMA), in assessing the risk of cardiovascular diseases in certain exposure scenarios (Iritas et al., 2019).
Depression and Methylarginines : Serum concentrations of methylarginines like ADMA and SDMA have been studied in the context of depression, indicating a potential link between these compounds and mental health (McEvoy et al., 2013).
Role in Protein Methylation and Gene Transcription : Protein arginine methylation, facilitated by methylated arginines, plays a pivotal role in gene transcription, signaling pathways, and chromatin structure regulation (Lee et al., 2005).
Safety And Hazards
According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
特性
IUPAC Name |
methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.2ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;;/h5H,2-4,8H2,1H3,(H4,9,10,11);2*1H/t5-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYZOBNLCUAXLF-XRIGFGBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2577-94-8 (Parent) | |
| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026340896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90885343 | |
| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl L-argininate dihydrochloride | |
CAS RN |
26340-89-6 | |
| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026340896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-argininate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



